molecular formula C12H9BrF3NO2 B1414049 Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805585-72-1

Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate

Cat. No.: B1414049
CAS No.: 1805585-72-1
M. Wt: 336.1 g/mol
InChI Key: CUIOSWUKDPFVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate is an organic compound that features a bromine, cyano, and trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate typically involves the reaction of ethyl phenylacetate with bromine, followed by the introduction of cyano and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new biochemical assays and as a probe in molecular biology studies.

    Industry: The compound’s unique properties make it useful in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyano, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate
  • Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylpropanoate
  • Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylbutanoate

Uniqueness

Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[3-bromo-2-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)4-7-3-8(12(14,15)16)5-10(13)9(7)6-17/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIOSWUKDPFVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 5
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 6
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.